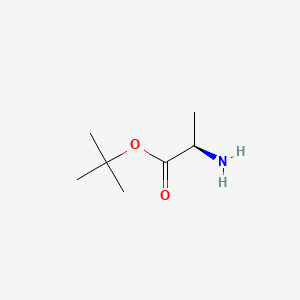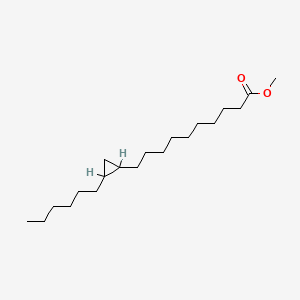![molecular formula C7H3Cl2NO B3146376 4,6-Dichlorofuro[3,2-c]pyridine CAS No. 59760-41-7](/img/structure/B3146376.png)
4,6-Dichlorofuro[3,2-c]pyridine
Vue d'ensemble
Description
4,6-Dichlorofuro[3,2-c]pyridine is a chemical compound with the empirical formula C7H3Cl2NO and a molecular weight of 188.01 . It is a solid substance and is an important chemical compound that has applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound contains a total of 15 bonds; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Furane, and 1 Pyridine .Physical and Chemical Properties Analysis
This compound is a solid substance . Its SMILES string is ClC1=NC(Cl)=CC2=C1C=CO2 .Applications De Recherche Scientifique
Building Blocks for Heterocyclic Compounds
4,6-Dichlorofuro[3,2-c]pyridine serves as a critical precursor in the efficient synthesis of complex heterocyclic compounds. For example, Figueroa‐Pérez et al. (2006) utilized 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, closely related to this compound, as a versatile building block for synthesizing 4-substituted 7-azaindole derivatives, highlighting its utility in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).
Metal-Organic Frameworks (MOFs)
Ghosh et al. (2005) discussed the formation of 3-D Metal−Organic Frameworks (MOFs) through hydrogen bonding interactions of 2-D networks containing pyridine-based units. Although not directly using this compound, this research underscores the potential of pyridine derivatives in creating structured materials with specific voids for catalysis, separation, or storage applications (Ghosh, Ribas, & Bharadwaj, 2005).
Synthetic Methodologies
Innovative synthetic methodologies leveraging this compound derivatives have been developed to construct polyheterocyclic systems. Bakhite, Al‐Sehemi, & Yamada (2005) showcased the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds, illustrating the compound's role in the synthesis of pharmacologically relevant heterocycles (Bakhite, Al‐Sehemi, & Yamada, 2005).
Pharmaceutical Applications
Although the requirement was to exclude drug use and dosage information, it's worth noting the underlying importance of this compound in pharmaceutical research. The development of novel heterocycles with potential therapeutic benefits often relies on such versatile chemical entities.
Material Science and Electronics
Zedan, El-Taweel, & El-Menyawy (2020) explored the structural, optical, and junction characteristics of pyridine derivatives, demonstrating their potential in electronic applications. While not directly related to this compound, this research underscores the broader applicability of pyridine frameworks in developing materials with unique electronic properties (Zedan, El-Taweel, & El-Menyawy, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Related pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against fms kinase , suggesting potential kinase inhibition as a mode of action
Biochemical Pathways
Given the potential kinase inhibition suggested by related compounds , it could be hypothesized that it may affect pathways involving FMS kinase.
Result of Action
As a potential kinase inhibitor , it could theoretically affect cell signaling and potentially have anti-cancer or anti-arthritic effects.
Analyse Biochimique
Biochemical Properties
4,6-Dichlorofuro[3,2-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, this compound may inhibit or activate specific enzymes, thereby influencing biochemical pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. Additionally, this compound may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can have lasting impacts on cells, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology of this compound is essential for its safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism, highlighting the importance of this compound in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical effects. Understanding these localization mechanisms is essential for elucidating the full range of this compound’s actions .
Propriétés
IUPAC Name |
4,6-dichlorofuro[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNXCJXVMOWCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=NC(=C21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)




![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)




![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)

![5-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B3146392.png)

